molecular formula C10H19ClSi B1586964 [2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane CAS No. 5089-25-8

[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane

Cat. No. B1586964
CAS RN: 5089-25-8
M. Wt: 202.79 g/mol
InChI Key: XQRFNPGYTWWODZ-UHFFFAOYSA-N
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Description

“[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane” is a chemical compound with the molecular formula C10H19ClSi . It is categorized as a halosilane . The compound is a transparent liquid and is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane” is 202.8 g/mol . The IUPAC name is chloro-(2-cyclohex-3-en-1-ylethyl)-dimethylsilane . The canonical SMILES is CSi(CCC1CCC=CC1)Cl .


Physical And Chemical Properties Analysis

“[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane” has a boiling point of 233.7 °C (760 mmHg), a melting point of less than 0 °C, and a flash point of 87.6 °C . The density of the compound is 0.932 g/mL .

Scientific Research Applications

Synthesis and Material Development

  • Organobicyclocarbosiloxanes Synthesis : Hydride addition of dimethylchlorosilane to organodivinylcyclotetrasiloxanes in the presence of H2PtCl6 produces organocyclotetrasiloxanes with carbochlorosilane groups. These groups are then hydrolyzed to yield organobicyclocarbosiloxanes with siloxane and carbosiloxane rings, contributing to the development of polymers with cross-linked structures (Andrianov et al., 1977).

  • Surface Modification of Layered Silicate : Surface modification of layered silicate, magadiite, with perfluoroalkylchlorosilane, demonstrates the successful introduction of fluoroalkylsilyl groups into interlayer space, enhancing thermal stability and film-forming abilities. This could be significant for materials science and engineering applications (Ogawa et al., 1998).

  • Synthesis of Polyethylene Graft Copolymers : Novel polyethylene graft copolymers with polyfluorosiloxane side chains were prepared using a process involving dimethylchlorosilane. These copolymers exhibit narrow molecular weight distribution and homogeneous chemical composition, suggesting potential applications in materials science (Tian et al., 2019).

Catalysis and Chemical Reactions

  • Catalytic Properties in Metal Complex Catalysis : [2-(6,6-Dimethylbicyclo[3.1.1]hept-2-enyl)ethyl]diphenylphosphine and its oxide, synthesized from a similar compound, show promise as ligands in metal complex catalysis. This highlights the potential for this chemical class in facilitating asymmetric induction in chemical reactions (Reznikov et al., 2008).

  • Aluminum Chloride Catalyzed Hydrosilylation : The hydrosilylation of 1-methylcyclohexene with dimethylchlorosilane, catalyzed by aluminum chloride, proceeds regioselectively. This process is crucial for the synthesis of various organic compounds, demonstrating the role of such reactions in organic synthesis and industrial chemistry (Yamamoto et al., 1990).

Safety And Hazards

“[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane” is classified as a skin corrosive and can cause serious eye damage . It is advised to wear protective gloves, clothing, and eye protection when handling this compound . If inhaled or ingested, immediate medical attention is required .

properties

IUPAC Name

chloro-(2-cyclohex-3-en-1-ylethyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-4,10H,5-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRFNPGYTWWODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1CCC=CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393437
Record name Chloro[2-(cyclohex-3-en-1-yl)ethyl]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane

CAS RN

5089-25-8
Record name Chloro[2-(cyclohex-3-en-1-yl)ethyl]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro[2-(3-cyclohexen-1-yl)ethyl]dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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